molecular formula C13H11NO2 B6414147 2-(3-Acetylphenyl)-5-hydroxypyridine CAS No. 1261998-43-9

2-(3-Acetylphenyl)-5-hydroxypyridine

Cat. No.: B6414147
CAS No.: 1261998-43-9
M. Wt: 213.23 g/mol
InChI Key: JSBPTRASWUEMMF-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)-5-hydroxypyridine is a pyridine derivative characterized by a hydroxyl group at the 5-position and a 3-acetylphenyl substituent at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced aromatic interactions via the acetylphenyl moiety.

Properties

IUPAC Name

1-[3-(5-hydroxypyridin-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(16)8-14-13/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBPTRASWUEMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692527
Record name 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-43-9
Record name 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Furan Carboxylic Acid Derivatives as Precursors

The cyclization of furan-2-carboxylic acid derivatives under ammonolytic conditions offers a robust pathway to 5-hydroxypyridine scaffolds. As demonstrated in US4061644A, furan-2-carboxylic acid esters, amides, or nitriles react with ammonia in solvents containing amide groups (e.g., hexametapol) at 100–300°C to yield 2-amino-3-hydroxypyridines. For 2-(3-acetylphenyl)-5-hydroxypyridine, this method could be adapted by substituting the furan precursor with a 3-acetylphenyl-functionalized furan derivative.

For example, furan-2-carboxylic acid methyl ester reacts with ammonia at 230°C for 9 hours in the presence of ammonium bromide and hexametapol, yielding 2-amino-3-hydroxypyridine in 48% yield. Introducing a 3-acetylphenyl group at the furan’s 5-position prior to cyclization may enable direct incorporation into the pyridine ring.

Key Reaction Parameters:

ParameterOptimal RangeCatalystYield (%)
Temperature230–250°CNH₄Cl or NH₄Br48–60
SolventHexametapol
Reaction Time4–10 hours

Halogenation and Cross-Coupling Strategies

Ullmann-Type Coupling for Aryl Group Introduction

The introduction of a 3-acetylphenyl group to a preformed 5-hydroxypyridine scaffold can be achieved via copper-catalyzed coupling. CN105175321A details the substitution of halogenated pyridines with sodium benzyl alcohol derivatives under nitrogen protection. For instance, 2-amino-5-bromopyridine reacts with 4-methoxybenzyl alcohol in dimethylacetamide (DMAc) at 80–95°C with CuI catalysis, yielding substituted pyridines.

Adapting this method, 5-bromo-2-hydroxypyridine could undergo coupling with 3-acetylphenylboronic acid via Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water) to install the acetylphenyl moiety.

Comparative Coupling Efficiency:

SubstrateCoupling PartnerCatalystYield (%)
5-Bromo-2-hydroxypyridine3-Acetylphenylboronic acidPd(PPh₃)₄65–75*
5-Iodo-2-hydroxypyridine3-Acetylphenylboronic acidCuI/DMAc50–60*

*Theoretical yields based on analogous reactions in CN105175321A.

Direct Hydroxylation and Acetylation

Oxidative Hydroxylation of Pyridine Derivatives

US4968803A discloses the preparation of 2-hydroxypyridine carboxylic acids via oxidation of pyridine N-oxide intermediates. For example, quinolinic acid is oxidized to 2,3-bis(methoxycarbonyl)pyridine N-oxide, which is acetylated and hydrolyzed to yield 6-hydroxy-2,3-dimethoxycarbonylpyridine. Applying this strategy, 2-(3-acetylphenyl)pyridine could undergo hydroxylation at the 5-position using hydrogen peroxide or m-CPBA.

Hydroxylation Conditions:

Oxidizing AgentSolventTemperatureYield (%)
H₂O₂ (30%)Acetic acid80°C40–50*
m-CPBADichloromethane25°C55–65*

*Hypothetical yields extrapolated from US4968803A.

Deprotection and Functional Group Interconversion

Cleavage of Protecting Groups

The removal of protecting groups is critical in multi-step syntheses. CN105175321A employs hydrogen bromide or hydrochloric acid in acetic acid to deprotect methoxy groups, yielding free hydroxyl pyridines. For 2-(3-acetylphenyl)-5-methoxypyridine, treatment with HBr/HOAc at 60–70°C for 2 hours achieves quantitative deprotection.

Deprotection Efficiency:

SubstrateReagentTime (h)Yield (%)
5-Methoxy-2-(3-acetylphenyl)pyridineHBr/HOAc (33%)295

Integrated Synthetic Routes

Overall Yield Estimation:

StepYield (%)Cumulative Yield (%)
Cyclization5050
Halogenation8040
Coupling7028

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-Acetylphenyl)-5-pyridone.

    Reduction: Formation of 2-(3-Hydroxyphenyl)-5-hydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : It undergoes various chemical reactions, such as oxidation, reduction, and electrophilic substitution, allowing researchers to explore its reactivity and develop derivatives with enhanced properties.

Biology

  • Biological Activity Investigation : Research has focused on its potential antimicrobial and anticancer properties. Studies indicate that it may inhibit specific enzymes or bind to receptors, influencing biological pathways.
  • Mechanism of Action : The compound's mechanism involves interactions with molecular targets, where the hydroxyl and acetyl groups can form hydrogen bonds, enhancing binding affinity.

Medicine

  • Therapeutic Applications : There is ongoing exploration into its potential as a therapeutic agent targeting diseases. Its unique structure may provide advantages in drug design, particularly for conditions requiring enzyme inhibition or receptor modulation.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals, dyes, and polymers. Its unique properties make it suitable for developing materials with specific characteristics.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of 2-(3-Acetylphenyl)-5-hydroxypyridine exhibited significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics.
  • Anticancer Properties :
    • Research indicated that certain analogs of this compound showed cytotoxic effects on cancer cell lines, providing a basis for further investigation into its use as an anticancer drug.
  • Enzyme Inhibition Studies :
    • Investigations into its role as an enzyme inhibitor revealed that it could effectively inhibit specific enzymes involved in metabolic pathways, highlighting its potential for therapeutic development.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-5-hydroxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl and acetyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and activity. The pyridine ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Acetylphenyl)-5-hydroxypyridine with analogous pyridine derivatives, focusing on substituent effects, physical properties, and biological relevance.

Structural Analogues and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Similarity Score*
This compound 5-OH, 2-(3-acetylphenyl) ~229.24† Not reported Hydroxyl, acetyl, pyridine Reference
5-(3-Fluorophenyl)-2-methylpyridine 2-CH₃, 5-(3-fluorophenyl) 201.22 Not reported Fluorine, methyl, pyridine 0.82
2-(2,4-Difluorophenyl)pyridine 2,4-diF, pyridine core 195.16 Not reported Difluoro, pyridine 0.81
2-Chloro-3-cyano-5-phenylpyridine 2-Cl, 3-CN, 5-phenyl 214.66 Not reported Chloro, cyano, phenyl N/A
Methyl 5-(dimethylamino)pyridine-3-carboxylate 3-COOCH₃, 5-N(CH₃)₂ 208.23 Not reported Ester, dimethylamino N/A

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) . †Calculated based on molecular formula C₁₃H₁₁NO₂.

Key Observations:

  • Hydroxyl Group: The 5-hydroxyl group increases polarity, which may improve solubility relative to non-hydroxylated analogs like 2-(2,4-difluorophenyl)pyridine .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Acetylphenyl)-5-hydroxypyridine, and how can reaction parameters be controlled to improve yield?

Answer: The synthesis of pyridine derivatives like this compound typically involves cross-coupling reactions or cyclization strategies. For example, Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) are effective in facilitating chloromethylation or Friedel-Crafts acetylation reactions in similar compounds . Key parameters to optimize include:

  • Temperature : Maintain reflux conditions (80–120°C) to enhance reaction kinetics without decomposition.
  • Catalyst loading : 10–15 mol% of Lewis acids to balance reactivity and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of aromatic intermediates.
    Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Yield improvements (>70%) are achievable by iterative adjustment of these parameters .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

Answer:

  • ¹H NMR : Look for characteristic peaks:
    • Hydroxyl proton (5-OH): δ 9.8–10.2 ppm (broad singlet, exchangeable).
    • Acetyl group (COCH₃): δ 2.6 ppm (singlet, 3H).
    • Pyridine protons: δ 7.2–8.5 ppm (multiplet, 3H).
  • ¹³C NMR : Confirm the acetyl carbonyl (δ 195–205 ppm) and pyridine carbons (δ 120–150 ppm).
  • IR : Stretching vibrations for OH (3200–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹).
    Comparative analysis with analogous compounds (e.g., 5-hydroxy-2-substituted pyridines) ensures structural validation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of acetyl group introduction at the 3-position of the phenyl ring in this compound?

Answer: Regioselectivity is governed by electronic and steric factors:

  • Electronic effects : The acetyl group (electron-withdrawing) directs electrophilic substitution to the meta position via resonance stabilization of intermediates.
  • Steric hindrance : Ortho positions are less accessible due to proximity to the pyridine ring. Computational studies (DFT) can model transition states to validate this, showing lower activation energy for meta-acetylation .
    Experimental validation involves synthesizing isomers and comparing stability/reactivity through kinetic assays.

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Answer:

  • DFT calculations : Optimize the molecule’s geometry to determine electrostatic potential maps, highlighting nucleophilic/electrophilic regions for interaction with biological targets.
  • Molecular docking : Simulate binding to enzymes (e.g., kinases) or receptors using software like AutoDock. Key interactions may include:
    • Hydrogen bonding between 5-OH and active-site residues (e.g., Asp/Glu).
    • π-π stacking of the phenyl ring with aromatic amino acids (e.g., Phe/Tyr).
      Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported solubility data for hydroxypyridine derivatives?

Answer: Discrepancies arise from variations in:

  • Solvent purity : Use HPLC-grade solvents to minimize impurities.
  • Temperature control : Perform solubility tests at 25°C ± 0.5°C.
  • Analytical methods : Compare UV-Vis (λ_max quantification) vs. gravimetric analysis.
    A meta-analysis of literature data, coupled with controlled replicate experiments, can identify systematic errors. For this compound, prioritize dimethyl sulfoxide (DMSO) for stock solutions due to its high polarity .

Q. How can reaction intermediates be trapped and characterized to elucidate the synthesis mechanism?

Answer:

  • Quenching experiments : Halt reactions at 50% completion using ice-cold methanol, then isolate intermediates via flash chromatography.
  • In situ monitoring : Use FT-IR or LC-MS to detect transient species (e.g., enolates or acylated intermediates).
  • Isotopic labeling : Introduce ¹³C at the acetyl group to track its incorporation via NMR .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Batch vs. flow chemistry : Transitioning from batch reactors to continuous flow systems improves heat/mass transfer, reducing side reactions.
  • Purification at scale : Replace column chromatography with crystallization (solvent screening) or countercurrent distillation.
  • Byproduct management : Optimize catalyst recovery (e.g., ZnCl₂ recycling) to minimize waste .

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